Benzoyl-L-histidine

LFA-1 ICAM-1 Inhibitor

Benzoyl-L-histidine (Bz-His) is a unique N-benzoyl amino acid scaffold validated for LFA-1/ICAM inhibitor development and photosensitized protein cross-linking studies. Its benzoyl-imidazole architecture delivers distinct binding profiles unattainable with free histidine or alternative N-acyl derivatives. Proven as the preferred histidine analog in SAR campaigns and enzyme-substrate probing, this high-purity (≥98%) compound ensures experimental reproducibility. Ideal for medicinal chemistry, proteomics, and oxidative stability research. Order now for immediate global dispatch.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
CAS No. 19785-88-7
Cat. No. B018474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl-L-histidine
CAS19785-88-7
SynonymsN-benzoylhistidine
N-benzoylhistidine, (L)-isome
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O
InChIInChI=1S/C13H13N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1
InChIKeyAUDPUFBIVWMAED-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyl-L-histidine (CAS 19785-88-7): A Differentiated N-Acylated Amino Acid for Biochemical Research and Drug Discovery


Benzoyl-L-histidine (CAS 19785-88-7), also known as N-benzoyl-L-histidine or Bz-His, is an N-acylated amino acid derivative belonging to the class of aromatic N-benzoyl amino acids [1]. It is formed by the acylation of the essential amino acid L-histidine with a benzoyl group, resulting in a compound with the molecular formula C₁₃H₁₃N₃O₃ and a molecular weight of 259.26 g/mol . The compound features a unique imidazole ring and a benzoyl moiety, which influence its electronic and steric properties, making it a valuable tool in biochemical and pharmaceutical research, particularly for probing enzyme-substrate interactions, modeling protein cross-linking, and exploring structure-activity relationships .

Benzoyl-L-histidine (CAS 19785-88-7): Why Generic Substitution with Unmodified Histidine or Other Analogs is Inadequate for Specialized Applications


The specific benzoyl modification on the α-amino group of L-histidine fundamentally alters its physicochemical and biological properties compared to the unmodified amino acid or other N-acyl derivatives . Unlike L-histidine, which is highly polar and primarily functions as a free amino acid in metabolism, Benzoyl-L-histidine exhibits increased hydrophobicity and a distinct binding profile due to the aromatic benzoyl group . This structural change is critical for applications requiring specific enzyme recognition, such as in the development of LFA-1/ICAM inhibitors, where the benzoyl-histidine scaffold is preferred over other amino acid derivatives [1]. Furthermore, its unique behavior as a model compound for photosensitized protein cross-linking, a property not shared by simpler histidine analogs, underscores the necessity for this specific derivative in specialized mechanistic studies [2]. Substituting with other in-class compounds like N-acetyl-histidine or N-benzoyl-arginine would yield different steric and electronic interactions, leading to altered or absent activity in these validated experimental contexts.

Benzoyl-L-histidine (CAS 19785-88-7): Quantified Differentiation in Enzyme Inhibition, Cross-Linking, and Structural Biology


Benzoyl-L-histidine is a Preferred Scaffold in LFA-1/ICAM Inhibitor SAR

In a structure-activity relationship (SAR) study of N-benzoyl amino acids as LFA-1/ICAM inhibitors, L-histidine was identified as the most favored amino acid among those tested [1]. This finding establishes the Benzoyl-L-histidine scaffold as a critical starting point for developing potent inhibitors, in contrast to derivatives based on less favored amino acids like L-tryptophan or L-phenylalanine, which may require additional benzoyl modifications for comparable activity [2].

LFA-1 ICAM-1 Inhibitor SAR Autoimmune

Benzoyl-L-histidine is a Validated Model for Elucidating Photosensitized Protein Cross-Linking

Benzoyl-L-histidine (Bz-His) serves as a specific model compound for studying the formation of His-His cross-links in proteins under photodynamic conditions [1]. In contrast to unmodified L-histidine, which can undergo a complex array of photooxidation products, Bz-His allows for the controlled generation and structural characterization of a defined cross-linked dimer [2]. This unique property enables precise mechanistic studies that are not feasible with the native amino acid.

Photodynamic Cross-linking Singlet Oxygen Protein Histidine

Benzoyl-L-histidine Demonstrates a Differentiated Imidazole Ring Stability Profile

Studies on the oxidative degradation of histidyl residues in low-moisture food models show that the imidazole ring of N-benzoylhistidine has a defined pH-dependent stability profile [1]. The degradation of the imidazole ring (pKa = 6.0–6.5) increases significantly at pH ≥ 7, indicating that the free base form is the labile species [2]. This quantitative stability data is essential for designing experiments and formulations where histidine-mimicking compounds are exposed to oxidative stress, and it differentiates Benzoyl-L-histidine from analogs with different pKa values or oxidation pathways.

Imidazole Degradation Oxidation Food Stability

Benzoyl-L-histidine (CAS 19785-88-7): Recommended Research and Industrial Applications Based on Validated Evidence


Lead Optimization for LFA-1/ICAM Antagonists in Autoimmune and Inflammatory Diseases

Benzoyl-L-histidine serves as a preferred amino acid scaffold for the design and synthesis of novel LFA-1/ICAM inhibitors, a class of compounds with therapeutic potential in autoimmune diseases [1]. As established in SAR studies, L-histidine is the most favored amino acid in this benzoyl series, providing a superior starting point for medicinal chemistry optimization compared to other amino acid derivatives [2]. Researchers can leverage this validated scaffold to explore substitutions on the benzoyl moiety to further enhance potency and drug-like properties [3].

Mechanistic Investigation of Protein Cross-Linking in Photodynamic Therapy and Aging

Benzoyl-L-histidine (Bz-His) is uniquely suited as a model compound to elucidate the chemical nature of His-His cross-links formed during photosensitized reactions [4]. Its ability to generate a specific, structurally characterizable dimer under physiological conditions (pH 7.4) makes it an invaluable tool for studying the molecular damage induced by singlet oxygen in proteins [5]. This application is directly relevant to understanding the mechanisms of photodynamic therapy (PDT) for cancer and the photoaging of tissues [6].

Probing Enzyme Active Sites and Substrate Specificity in Biochemical Assays

The presence of both an aromatic benzoyl group and an imidazole ring allows Benzoyl-L-histidine to act as a probe for studying enzyme-substrate interactions, particularly for enzymes that recognize histidine or aromatic moieties . Its defined structure and increased hydrophobicity compared to free histidine make it a useful substrate analog or competitive inhibitor in assays designed to map active site geometry and binding requirements . This is especially valuable in proteomic research and the characterization of novel enzymes.

Stability Studies of Histidine-Containing Compounds in Oxidative Environments

The well-characterized pH-dependent oxidative degradation profile of Benzoyl-L-histidine's imidazole ring provides a reliable benchmark for stability studies [7]. This data is essential for researchers working in food science, formulation chemistry, or any field where compounds are exposed to peroxidizing lipids or other oxidative stressors [8]. Understanding this stability profile allows for the rational design of experiments and products where maintaining the integrity of the histidine-like moiety is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzoyl-L-histidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.